3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride
Description
Properties
IUPAC Name |
3-[bis(3-aminopropyl)amino]propanoic acid;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2.3ClH/c10-4-1-6-12(7-2-5-11)8-3-9(13)14;;;/h1-8,10-11H2,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGUFJSJLROOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCC(=O)O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride typically involves the reaction of 3-aminopropylamine with acrylonitrile, followed by hydrogenation and subsequent acidification with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Biological Applications
-
Drug Delivery Systems
- 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride has been studied for its potential as a carrier in drug delivery systems, particularly for the transport of small interfering RNA (siRNA). Its ability to form complexes with nucleic acids enhances the stability and cellular uptake of therapeutic agents .
-
Antitumor Activity
- Similar compounds have shown promise in oncology. For instance, derivatives of aminopropyl compounds have been reported to exhibit significant growth inhibition against various cancer cell lines, including HeLa cells. The structural characteristics of this compound suggest it may possess similar antitumor properties .
-
Neuroprotective Effects
- Research indicates that compounds with similar aminoalkyl structures can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This aspect warrants further investigation into the neuroprotective capabilities of this compound.
Case Studies and Research Findings
Potential Therapeutic Uses
The multifunctional nature of this compound positions it as a candidate for various therapeutic applications:
- Gene Therapy : Its ability to facilitate siRNA delivery may be leveraged in gene therapy for genetic disorders.
- Cancer Treatment : Given its antitumor properties, it could be developed into a novel anticancer agent.
- Neurological Disorders : Further exploration into its neuroprotective effects may lead to new treatments for conditions like Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Polyamine Derivatives
N1-Acetylspermine Trihydrochloride
- Structure: Features a longer polyamine chain (four amine groups) with an acetamide substituent, compared to the propanoic acid core in the target compound.
- Properties: Higher molecular weight (due to extended alkyl chains). Enhanced water solubility due to trihydrochloride salt form, similar to the target compound.
Compounds from EP00342850 and WO92/14706
- Examples: (S)-cis-4-(1-(2-(5-indanyloxycarbonyl)-3-(2-methoxyethoxy)propyl)-1-cyclopentylcarboxamido)-1-cyclohexane-carboxylic acid and N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid.
- Comparison: These compounds contain bulky substituents (e.g., methoxyethoxy, cyclopentyl) that sterically hinder interactions, unlike the more flexible aminopropyl groups in the target compound. The tert-butoxycarbonyl (Boc) protection in these analogues contrasts with the free amines in the trihydrochloride form of the target compound, affecting reactivity and solubility .
Functional Group Analysis
| Property | 3-[Bis(3-aminopropyl)amino]propanoic Acid Trihydrochloride | N1-Acetylspermine Trihydrochloride | EP00342850 Derivatives |
|---|---|---|---|
| Core Structure | Propanoic acid with bis(3-aminopropyl)amino groups | Acetamide-polyamine chain | Propanoic acid with bulky substituents |
| Solubility (Water) | High (trihydrochloride salt) | High (trihydrochloride salt) | Moderate (Boc protection reduces polarity) |
| Charge Density | High (three protonated amines) | Moderate (acetyl group neutralizes one amine) | Low (protected amines) |
| Potential Applications | Drug delivery, enzyme inhibition | Cell proliferation studies | Targeted enzyme inhibition |
Research Findings and Limitations
- Biological Activity: Compounds like CW1–CW20 () with iodophenylpropanoic acid backbones exhibit anticancer activity, implying that the target compound’s amine-rich structure could similarly interact with cellular targets, though this remains speculative without direct data .
- Contradictions : The lack of direct studies on the target compound necessitates cautious extrapolation from structural analogues. For instance, while N1-acetylspermine trihydrochloride is well-characterized, differences in backbone flexibility and charge distribution may limit comparability .
Biological Activity
3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two bis(3-aminopropyl) groups attached to a propanoic acid backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H20Cl3N3O2. Its molecular weight is approximately 303.63 g/mol. The presence of multiple amine groups suggests potential for interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on metalloproteinases, which are implicated in tissue remodeling and inflammation.
- Receptor Interaction: The amino groups can form hydrogen bonds with active sites on receptors, potentially modulating their activity. This interaction can influence various signaling pathways related to cell growth and differentiation.
Antimicrobial Activity
Recent studies indicate that compounds similar to 3-[Bis(3-aminopropyl)amino]propanoic acid exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has demonstrated that compounds within this structural class can reduce inflammation markers in vitro. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in immune cells, indicating their potential use in managing inflammatory diseases.
Neuroprotective Properties
Given the structural similarities with neurotransmitter analogs, there is interest in exploring the neuroprotective effects of 3-[Bis(3-aminopropyl)amino]propanoic acid. Preliminary studies suggest it may enhance neuronal survival under stress conditions by modulating glutamate receptors.
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
A study published in PubMed reported that structurally related compounds inhibited ADAMTS enzymes involved in cartilage degradation. The most potent inhibitors had IC50 values in the low micromolar range, highlighting the potential of these compounds as therapeutic agents for osteoarthritis .
Case Study 2: Antimicrobial Testing
In a recent investigation into antimicrobial efficacy, derivatives of this compound were tested against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|
| 3-[Bis(3-aminopropyl)amino]propanoic acid | 303.63 | Antimicrobial, Anti-inflammatory |
| Tert-butyl 2-aminohexanoate | 187.28 | Enzyme substrate interactions |
| α-Glutamic acid derivatives | Varies | ADAMTS inhibition |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step amine alkylation and carboxylation. For example, starting with 3-aminopropanol derivatives, sequential alkylation with acrylonitrile followed by hydrolysis and salt formation with HCl can yield the target compound .
- Validation : Use analytical techniques such as -NMR (to confirm amine and carboxylate proton environments) and elemental analysis (to verify stoichiometric HCl content). Cross-reference with NIST spectral data or PubChem entries for structural confirmation .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), elevated temperatures (25–60°C), and light (UV/visible). Monitor degradation via HPLC or TLC over 1–4 weeks .
- Key Findings : The trihydrochloride form is hygroscopic; store in desiccators at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the amine groups .
Q. What are the primary biochemical applications of this compound in academic research?
- Applications : Acts as a polyamine analog for studying enzyme-substrate interactions (e.g., spermidine/spermine acetyltransferases) or as a zwitterionic buffer component in protein crystallization .
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes. Optimize buffer pH (3.0–5.0) to maintain solubility and protonation states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
- Troubleshooting : Discrepancies often arise from incomplete alkylation or side reactions (e.g., over-hydrolysis). Use LC-MS to detect intermediates and byproducts. Adjust reaction parameters:
- Temperature : Lower alkylation steps to 0–5°C to reduce side-product formation .
- Catalysts : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity .
Q. What advanced techniques are recommended for identifying trace impurities in this compound?
- Methodology : Employ high-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) to detect low-abundance species (e.g., dealkylated amines or oxidation products). Compare fragmentation patterns with synthetic standards .
- Case Study : A 2023 study identified a <0.5% impurity as 3-aminopropylpropanoic acid, attributed to partial hydrolysis during HCl salt formation .
Q. How does protonation state variability affect its interaction with biological targets?
- Mechanistic Insight : The compound’s three protonatable amines (pKa ~8–10) and carboxylate (pKa ~2.5) create pH-dependent charge states. Use molecular dynamics (MD) simulations to model electrostatic interactions with enzymes like polyamine oxidases .
- Validation : Pair simulations with surface plasmon resonance (SPR) to correlate binding kinetics with pH (e.g., reduced affinity at pH >7 due to deprotonation) .
Q. What safety protocols are critical when handling this compound in high-throughput assays?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
